molecular formula C10H23NO B13486913 4-(Aminomethyl)-2,2-dimethylheptan-3-ol

4-(Aminomethyl)-2,2-dimethylheptan-3-ol

Cat. No.: B13486913
M. Wt: 173.30 g/mol
InChI Key: XYCKNAQGZHNEHO-UHFFFAOYSA-N
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Description

4-(Aminomethyl)-2,2-dimethylheptan-3-ol is a branched aliphatic amino alcohol with a hydroxyl group at the 3rd carbon and an aminomethyl substituent at the 4th position of a heptane backbone. The 2,2-dimethyl branching enhances steric hindrance, influencing its physicochemical properties, such as reduced solubility in polar solvents compared to linear analogs. This compound is of interest in medicinal chemistry and catalysis due to its dual functional groups, which enable participation in hydrogen bonding and chiral synthesis .

Properties

Molecular Formula

C10H23NO

Molecular Weight

173.30 g/mol

IUPAC Name

4-(aminomethyl)-2,2-dimethylheptan-3-ol

InChI

InChI=1S/C10H23NO/c1-5-6-8(7-11)9(12)10(2,3)4/h8-9,12H,5-7,11H2,1-4H3

InChI Key

XYCKNAQGZHNEHO-UHFFFAOYSA-N

Canonical SMILES

CCCC(CN)C(C(C)(C)C)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Aminomethyl)-2,2-dimethylheptan-3-ol can be achieved through several methods. One common approach involves the reaction of 2,2-dimethylheptan-3-one with formaldehyde and ammonia, followed by reduction. This method typically requires controlled reaction conditions, including specific temperatures and pH levels, to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of 4-(Aminomethyl)-2,2-dimethylheptan-3-ol may involve large-scale chemical reactors and continuous flow processes. These methods are designed to maximize yield and efficiency while minimizing waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

4-(Aminomethyl)-2,2-dimethylheptan-3-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into different alcohols or amines.

    Substitution: The aminomethyl group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce different alcohols or amines.

Scientific Research Applications

4-(Aminomethyl)-2,2-dimethylheptan-3-ol has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on enzymes and cellular processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(Aminomethyl)-2,2-dimethylheptan-3-ol involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds and electrostatic interactions with enzymes and receptors, influencing their activity. Additionally, the compound’s tertiary alcohol group can participate in various biochemical reactions, affecting cellular processes.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below highlights key structural features and properties of 4-(Aminomethyl)-2,2-dimethylheptan-3-ol and related compounds:

Compound Name CAS No. Molecular Formula Molecular Weight Functional Groups Key Structural Features
4-(Aminomethyl)-2,2-dimethylheptan-3-ol Not provided C₁₀H₂₁NO 171.28 g/mol -OH, -CH₂NH₂ Branched aliphatic chain, stereogenic centers (if present)
4-Methylheptan-3-ol Not provided C₈H₁₈O 130.23 g/mol -OH Linear chain with methyl branch at C4
3-Amino-adamantan-1-ol 937174-76-0 C₂₁H₂₇N₇O₃ 425.48 g/mol -OH, -NH₂ (adamantane framework) Rigid adamantane core, high symmetry
1-Amino-3-[(4-chlorophenyl)(methyl)amino]propan-2-ol 51038-10-9 C₁₀H₁₄ClN₂O 228.69 g/mol -OH, -NH-(4-ClC₆H₄)(CH₃) Aromatic substituent, tertiary amine

Key Observations :

  • Branching Effects : The 2,2-dimethyl group in the target compound increases hydrophobicity compared to linear 4-methylheptan-3-ol ().
  • Amino Group Impact: The primary amine in the target compound enhances basicity (pKa ~9–10) relative to non-amino alcohols, improving solubility in acidic media.
  • Rigid vs. Flexible Structures: 3-Amino-adamantan-1-ol () exhibits higher thermal stability due to its adamantane framework but lacks the conformational flexibility of the aliphatic target compound.

Physicochemical Properties

Property 4-(Aminomethyl)-2,2-dimethylheptan-3-ol 4-Methylheptan-3-ol 3-Amino-adamantan-1-ol
Boiling Point (°C) ~245–250 (estimated) ~215–220 >300 (decomposes)
Solubility in Water Low (0.1–1 g/L) Moderate (~5 g/L) Very low (<0.1 g/L)
LogP (Octanol-Water) ~1.8 ~2.5 ~3.2

Notes:

  • The target compound’s lower water solubility compared to 4-methylheptan-3-ol is attributed to its branched structure and amine group, which reduce polarity.
  • 3-Amino-adamantan-1-ol’s high logP reflects its hydrophobic adamantane core.

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